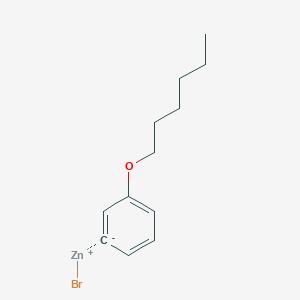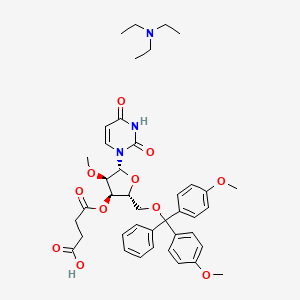
(R)-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione typically involves the cyclization of an aminomalonate derivative with a trifluoromethylbenzyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The cyclization reaction proceeds through a Dieckmann condensation mechanism, leading to the formation of the oxazolidine ring .
Industrial Production Methods
In an industrial setting, the production of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium azide, lithium aluminum hydride, dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a crucial building block in the synthesis of antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The oxazolidine ring structure provides stability and selectivity, ensuring effective interaction with the desired molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(2-(Trifluoromethyl)phenyl)oxazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)imidazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)thiazolidine-2,5-dione
Uniqueness
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione stands out due to its unique combination of the trifluoromethyl group and the oxazolidine ring. This combination imparts enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C11H8F3NO3 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
(4R)-4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)/t8-/m1/s1 |
InChI Key |
QXTGSFABJCWOQH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H]2C(=O)OC(=O)N2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


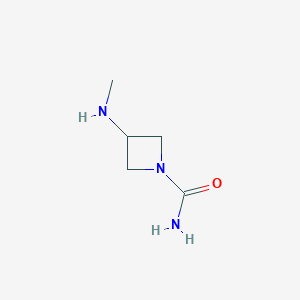
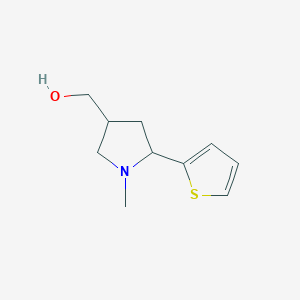
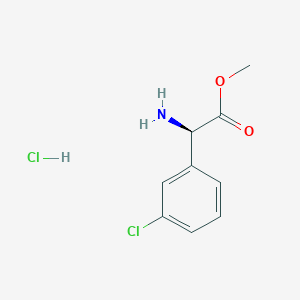

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
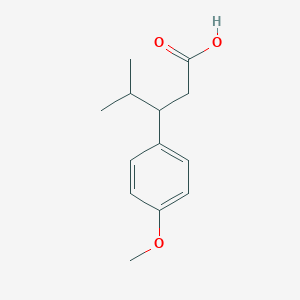
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
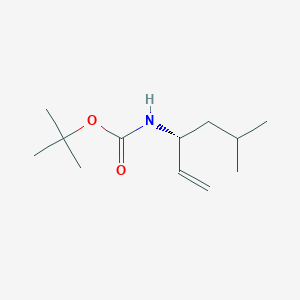
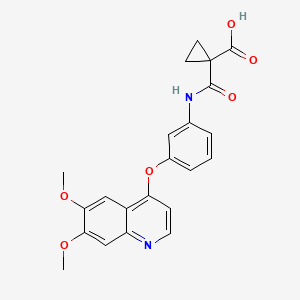
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
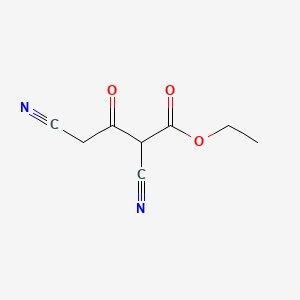
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
